Glycyl-histidyl-arginine

Description

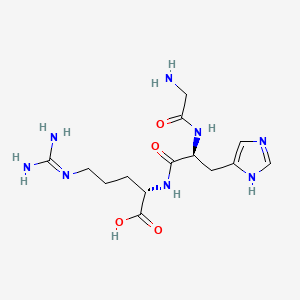

Structure

2D Structure

3D Structure

Properties

CAS No. |

82224-83-7 |

|---|---|

Molecular Formula |

C14H24N8O4 |

Molecular Weight |

368.39 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C14H24N8O4/c15-5-11(23)21-10(4-8-6-18-7-20-8)12(24)22-9(13(25)26)2-1-3-19-14(16)17/h6-7,9-10H,1-5,15H2,(H,18,20)(H,21,23)(H,22,24)(H,25,26)(H4,16,17,19)/t9-,10-/m0/s1 |

InChI Key |

TVDHVLGFJSHPAX-UWVGGRQHSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Significance of Tripeptides in Biological Systems Research

Tripeptides, which consist of three amino acids linked by two peptide bonds, represent a significant area of study in biochemistry and molecular biology. Current time information in Bangalore, IN.nih.gov Despite their relatively simple structure, they are involved in a wide array of crucial biological processes. Current time information in Bangalore, IN. Their functional diversity stems from the varied properties of their constituent amino acids and the specific sequence in which they are arranged. nih.gov

The significance of tripeptides is underscored by their diverse roles:

Cell Signaling and Regulation: Many tripeptides act as signaling molecules, transmitting information between cells and modulating physiological responses. Current time information in Bangalore, IN. A well-known example is Thyrotropin-releasing hormone (TRH), a tripeptide that regulates thyroid function. Current time information in Bangalore, IN.

Protein Structure and Stability: Specific tripeptide sequences can be critical for the structure and stability of larger proteins. For instance, the Gly-Pro-Hyp sequence is vital for the stability of collagen. Current time information in Bangalore, IN.

Biological Activity: Tripeptides can exhibit inherent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antifungal effects. Current time information in Bangalore, IN. Glutathione (γ-L-Glutamyl-L-cysteinylglycine), a key cellular antioxidant, is one of the most studied tripeptides. nih.govacs.org

Enzyme Inhibition: Certain tripeptides have been identified as inhibitors of specific enzymes, a property that is being explored for therapeutic applications. For example, research has identified arginine-containing tripeptides that can inhibit pancreatic lipase (B570770), which is a target in anti-obesity research. nih.govresearchgate.net

The study of tripeptides serves as a fundamental step toward understanding the mechanisms of protein formation and their biochemical functions. medchemexpress.com Their small size makes them manageable models for investigating conformational preferences and the influence of neighboring amino acid residues, which provides valuable insights for building larger protein structures. nih.gov

Historical Context of Peptide Research Relevant to Glycyl Histidyl Arginine

The scientific journey toward studying specific peptides like Glycyl-histidyl-arginine is built on over a century of foundational discoveries in chemistry and biology. The field of peptide chemistry was formally established in the early 20th century by Emil Fischer, who also developed the first synthesis of a dipeptide, glycylglycine, in 1901. ijirss.com

The initial decades of peptide research focused heavily on hormones. A landmark achievement was the first chemical synthesis of a peptide hormone, oxytocin, by Vincent du Vigneaud in 1953, which marked a new era in peptide chemistry. ijirss.comglpbio.com This breakthrough was followed by the discovery and characterization of numerous other peptide hormones and neuropeptides, advancing from gut hormones to hypothalamic-releasing factors. nih.govijirss.com

Progress in peptide synthesis and sequencing technologies, such as solid-phase peptide synthesis (SPPS), revolutionized the field. These advancements made it feasible to create not only naturally occurring peptides but also a vast number of their analogues for structure-activity relationship studies. ijirss.comnih.gov This technological leap shifted the focus from merely isolating and identifying peptides to systematically investigating their functions and designing new ones.

The emergence of "peptidomics" in the late 1990s and early 2000s marked a further evolution, focusing on the comprehensive characterization of all peptides within a biological sample. ijirss.com This systems-level approach has led to the discovery of countless new bioactive peptides and has provided deeper insight into how endogenous peptides regulate complex biological systems. ijirss.com It is within this modern context of detailed molecular investigation and synthetic capability that the study of specific, lesser-known tripeptides like this compound has become possible and scientifically compelling.

Scope and Research Imperatives for Glycyl Histidyl Arginine Studies

Solid-Phase Peptide Synthesis (SPPS) Approaches

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. wikipedia.org This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps. bachem.com

Fmoc/tBu Strategy in this compound Synthesis

The most prevalent strategy in modern SPPS is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids and tert-butyl (tBu) based groups for the permanent protection of the reactive side chains. nih.govacs.orgbachem.com This orthogonal protection scheme is advantageous because the Fmoc group is cleaved under basic conditions (typically with piperidine (B6355638) in DMF), while the tBu and other side-chain protecting groups are removed in a final step with strong acid (usually trifluoroacetic acid, TFA). iris-biotech.depeptide.comiris-biotech.de This approach offers flexibility, allowing for modifications to the peptide while it is still attached to the resin. bachem.com

The general cycle for SPPS using the Fmoc/tBu strategy involves:

Attachment of the C-terminal amino acid (Arginine in the case of GHR) to the resin. peptide.com

Removal of the Fmoc group from the attached amino acid. peptide.com

Coupling of the next Fmoc-protected amino acid (Histidine). peptide.com

Repetition of the deprotection and coupling steps until the desired sequence (this compound) is assembled. peptide.com

Final cleavage of the peptide from the resin and simultaneous removal of all side-chain protecting groups. sigmaaldrich.com

Coupling Reagents and Conditions in SPPS (e.g., HBTU, DIPEA, DMF)

The formation of the peptide bond between two amino acids requires the activation of the carboxylic acid group of the incoming amino acid. This is achieved using coupling reagents. Common reagents used in the synthesis of peptides like GHR include aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). sigmaaldrich.compeptide.comthieme-connect.com

HBTU, in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), facilitates rapid and efficient coupling with minimal racemization. peptide.compeptide.com The reactions are typically carried out in a solvent like N,N-dimethylformamide (DMF), which is effective at swelling the resin and dissolving the reagents. rsc.orgnih.gov A typical coupling protocol involves dissolving the Fmoc-protected amino acid and HBTU in DMF, adding DIPEA, and then adding this mixture to the resin-bound peptide with its free N-terminal amine. peptide.comrsc.org The progress of the coupling reaction is often monitored by a qualitative ninhydrin (B49086) test (Kaiser test) to ensure completion. peptide.com

| Reagent | Function | Common Solvent |

| HBTU | Coupling reagent for peptide bond formation | DMF |

| DIPEA | Tertiary base to activate the coupling reagent | DMF |

| DMF | Solvent for reagents and for washing the resin | N/A |

Protecting Group Strategies for Glycine, Histidine, and Arginine Residues

The success of SPPS relies heavily on the effective protection of reactive amino acid side chains to prevent unwanted side reactions. core.ac.ukbiosynth.com

Glycine: As the simplest amino acid, glycine does not have a side chain and therefore does not require a side-chain protecting group. peptide.com

Histidine: The imidazole side chain of histidine is reactive and prone to racemization during coupling. peptide.comnih.gov To prevent this, a protecting group is necessary. The trityl (Trt) group is commonly used for the imidazole nitrogen in Fmoc-based SPPS. peptide.comnih.gov The Trt group is acid-labile and is removed during the final cleavage step with TFA. peptide.com

Arginine: The guanidinium group in the side chain of arginine is strongly basic and requires protection. In Fmoc chemistry, common protecting groups for arginine are the 2,2,4,6,7-pentamethyldihydrofuran-5-sulfonyl (Pbf), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) groups. peptide.comthermofisher.com The Pbf group is now widely recommended as it is more readily cleaved by TFA than Pmc or Mtr, especially in sequences containing multiple arginine residues. peptide.comthermofisher.com

| Amino Acid | Side Chain Functional Group | Common Protecting Group (Fmoc/tBu Strategy) | Cleavage Condition |

| Glycine | None | None | N/A |

| Histidine | Imidazole | Trityl (Trt) | Acid (TFA) |

| Arginine | Guanidinium | Pentamethyldihydrofuran-sulfonyl (Pbf) | Acid (TFA) |

Cleavage and Deprotection Protocols in SPPS

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of the side-chain protecting groups. sigmaaldrich.com This is typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com

During this process, reactive cationic species are generated from the cleavage of the protecting groups. These can modify sensitive amino acid residues like tryptophan, methionine, or cysteine. sigmaaldrich.com To prevent these side reactions, "scavengers" are added to the cleavage cocktail. sigmaaldrich.com A common and effective cleavage cocktail for most sequences, including those with arginine and histidine, is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). sigmaaldrich.comnih.gov For instance, a mixture of TFA/TIS/water (95:2.5:2.5) is often sufficient. sigmaaldrich.com

The general procedure involves:

Washing the peptidyl-resin with a solvent like dichloromethane (B109758) (DCM). thermofisher.com

Suspending the resin in the cleavage cocktail. peptide.com

Stirring the mixture at room temperature for a few hours. peptide.com

Filtering the resin and collecting the filtrate containing the peptide. peptide.com

Precipitating the crude peptide by adding cold diethyl ether. peptide.comcsic.es

Collecting the precipitated peptide by centrifugation or filtration. csic.es

Liquid-Phase Peptide Synthesis (LPPS) Considerations

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is one of the traditional methods for creating peptides. bachem.com In LPPS, the synthesis is carried out entirely in solution, with the peptide being built step-by-step using soluble tags to simplify purification after each step. bachem.comresearchgate.net

LPPS is generally well-suited for the synthesis of shorter peptides and can be more scalable and environmentally friendly due to reduced reagent and solvent usage compared to SPPS. bachem.com However, it can present challenges for longer peptides due to difficulties in ensuring complete reactions and removing byproducts. bachem.com For a short peptide like this compound, LPPS could be a viable and cost-effective method, particularly for large-scale production. google.com Recent advancements include electrochemical methods for amide bond formation, which avoid the use of traditional coupling reagents. nih.gov

Chemo-Enzymatic Peptide Synthesis (CEPS) for Peptide Fragment Ligation

Chemo-Enzymatic Peptide Synthesis (CEPS) is an emerging technology that utilizes enzymes to ligate peptide fragments together. qyaobio.comcnbiosynth.com This method offers several advantages over purely chemical synthesis, including high specificity, mild reaction conditions, and the ability to produce longer and more complex peptides with high purity. qyaobio.comcnbiosynth.com

In the context of GHR, CEPS would typically involve the chemical synthesis of smaller peptide fragments, which are then joined together enzymatically. For example, Gly-His could be synthesized chemically and then ligated to Arginine using a specific enzyme. Enzymes like trypsin, which specifically cleaves at the C-terminus of arginine and lysine residues, can also be used in reverse to catalyze peptide bond formation under specific conditions. nih.gov Other enzymes, such as subtilisin and engineered ligases like peptiligase or sortase A, are also employed for their ability to catalyze the formation of peptide bonds between fragments. qyaobio.comnih.govuva.nl CEPS is particularly advantageous for producing large quantities of peptides with high activity and conformation, making it a promising green alternative to traditional methods. qyaobio.comcnbiosynth.com

Native Chemical Ligation (NCL) Applications in this compound Research

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins. nih.gov It facilitates the joining of two unprotected peptide fragments in an aqueous solution to form a native peptide bond at the ligation site. mdpi.com This method has become fundamental in protein chemistry, allowing for the construction of complex polypeptide chains that would be difficult to assemble using stepwise solid-phase peptide synthesis (SPPS) alone. mdpi.comnih.gov

The core mechanism of NCL involves a chemoselective reaction between two specific functional groups. nih.gov One peptide segment must possess a C-terminal thioester, while the other must have an N-terminal cysteine residue. nih.gov The process unfolds in two key steps:

Transthioesterification : The N-terminal cysteine of one peptide attacks the C-terminal thioester of the other peptide fragment. This initial, reversible reaction forms a new thioester-linked intermediate. google.com

S-N Acyl Shift : The intermediate undergoes a rapid and spontaneous intramolecular rearrangement. The amide nitrogen of the cysteine attacks the thioester carbonyl, resulting in a stable, native amide bond at the ligation site. google.com

A significant advantage of NCL is its high specificity; the reaction occurs exclusively between the C-terminal thioester and an N-terminal cysteine, even in the presence of internal cysteine residues and other reactive side chains, eliminating the need for additional protecting groups. mdpi.com The reaction proceeds under mild conditions in an aqueous buffer at a near-neutral pH. nih.gov

While NCL is typically employed for proteins much larger than a tripeptide, its principles are highly relevant for the synthesis of complex analogues of this compound or for incorporating this tripeptide motif into a larger polypeptide chain. For instance, a synthetic strategy could involve one peptide fragment ending in Glycine-α-thioester and another beginning with Cysteine-Histidine-Arginine. Ligation would form a Glycyl-cysteinyl bond. A subsequent desulfurization step could then convert the cysteine to an alanine (B10760859), yielding a Glycyl-alanyl-histidyl-arginine sequence. mdpi.com This highlights NCL's utility in creating modified peptide backbones.

Table 1: Key Features of Native Chemical Ligation (NCL)

| Feature | Description |

| Reactants | An unprotected peptide with a C-terminal thioester and a second unprotected peptide with an N-terminal cysteine. nih.gov |

| Mechanism | A two-step process involving a chemoselective transthioesterification followed by a spontaneous S-N acyl shift. google.com |

| Bond Formed | A native peptide (amide) bond at the ligation site. nih.gov |

| Reaction Conditions | Aqueous solution, near-neutral pH, and mild temperatures. nih.gov |

| Key Advantage | High chemoselectivity allows for the ligation of unprotected peptide fragments, simplifying the synthesis of large proteins. mdpi.com |

| Primary Limitation | The classical method requires the presence of a cysteine residue at the N-terminus of one of the fragments. mdpi.com |

Emerging Synthesis Techniques (e.g., Molecular Hiving™)

As the demand for peptides grows, so does the need for innovative, cost-effective, and environmentally friendly manufacturing technologies. bachem.com Emerging techniques aim to address the scalability and environmental challenges posed by traditional methods like solid-phase peptide synthesis (SPPS). bachem.com

Molecular Hiving™

Molecular Hiving™ is a tag-assisted liquid-phase peptide synthesis (LPPS) technology that merges the advantages of liquid-phase synthesis with efficient, often aqueous-based, purification. bachem.comjitsubo.com Developed by Professor Kazuhiro Chiba, this technology utilizes a hydrophobic tag that is attached to the peptide. jitsubo.com This tag functions similarly to the resin in SPPS, but it allows the peptide intermediates to remain dissolved in the reaction mixture, creating a homogeneous reaction environment. jitsubo.com This approach avoids the scalability issues sometimes encountered in heterogeneous solid-phase systems. jitsubo.com

Table 2: Comparison of Synthesis Techniques

| Feature | Traditional SPPS | Molecular Hiving™ |

| Phase | Solid-phase (heterogeneous) | Liquid-phase (homogeneous) jitsubo.com |

| Support | Insoluble polymer resin scispace.com | Soluble hydrophobic tag jitsubo.com |

| Scalability | Can be challenging to scale up bachem.com | Designed for easy scale-up jitsubo.com |

| Purification | Filtration and washing of resin | Efficient, often aqueous-based, extraction bachem.com |

| Environmental Impact | High consumption of solvents and reagents bachem.com | Reduced solvent and hazardous reagent use bachem.com |

Other Emerging Methods

Other innovative techniques are also being developed to overcome specific challenges in peptide synthesis. For example, aqueous microwave-assisted SPPS has been shown to be effective for synthesizing histidine-containing peptides. nih.gov This method can significantly reduce the racemization of sensitive amino acids like histidine during the coupling reaction and uses water-based systems, further contributing to environmentally friendly synthesis. nih.gov Such specialized techniques are crucial for producing high-purity this compound and its analogues, where the stereochemical integrity of the histidine residue is critical.

Spectroscopic Analysis Techniques

Spectroscopy offers a powerful lens through which to view the conformational and electronic properties of this compound. By interacting with electromagnetic radiation, the molecule reveals key information about its secondary structure, the behavior of unpaired electrons in radical forms, and the nature of its chemical bonds.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a vital tool for examining the secondary structure of peptides and proteins in solution. This technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.

CD spectra of peptides are typically analyzed in two regions: the far-UV region (below 250 nm) and the near-UV region (250-320 nm). The far-UV spectrum provides information on the regular secondary structure elements like alpha-helices and beta-sheets. For a short peptide like this compound, which is unlikely to form stable, classical secondary structures on its own, the CD spectrum is often characterized by features indicating a disordered or random coil conformation. However, the presence of a polyproline II (PPII) helix, a left-handed helical structure, can be identified by a weak positive band around 228 nm and a strong negative band near 203 nm. univr.it

The near-UV CD spectrum is sensitive to the environment of aromatic amino acid side chains and disulfide bonds, offering insights into the tertiary structure. univr.it In the case of this compound, the imidazole ring of the histidine residue is the primary chromophore in this region. The interaction of GHR with metal ions, such as copper (II), can induce specific conformations that are reflected in the visible CD spectrum. technoinfo.ru The d-d electronic transitions of the metal ion, which are often broad in absorption spectra, can be resolved into distinct positive or negative bands in the CD spectrum, providing detailed information about the coordination geometry of the metal-peptide complex. technoinfo.ruresearchgate.net For instance, copper (II) binding to histidine-containing peptides can result in characteristic CD signals, with the coordination geometry influencing the sign and intensity of the observed bands. technoinfo.ru

| CD Spectroscopy Application | Structural Information Obtained for this compound |

| Far-UV CD | Assessment of secondary structure, likely indicating a random coil or polyproline II-type conformation. |

| Near-UV/Visible CD | Probing the local environment of the histidine side chain and characterizing the coordination geometry upon metal ion binding. |

Electron Spin Resonance (ESR) Spectroscopy in Radical Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound in its native state is diamagnetic and thus ESR-silent, it can be studied by this method if it is part of a system where a radical is generated, for instance, through gamma-irradiation or as part of a radical enzyme. researchgate.netacs.org

ESR spectroscopy provides detailed information about the electronic structure of the paramagnetic center and its interaction with nearby magnetic nuclei. The g-factor and hyperfine coupling constants are key parameters obtained from an ESR spectrum. The hyperfine coupling arises from the interaction of the unpaired electron with the magnetic moments of neighboring nuclei, such as ¹H and ¹⁴N.

In studies of gamma-irradiated amino acids and peptides, ESR can identify the specific radical species formed. For example, radicals can be formed on the alpha-carbon of the glycine residue or on the side chains of histidine or arginine. researchgate.net The resulting ESR spectrum, with its characteristic pattern of lines and splittings, acts as a fingerprint for the radical's structure and environment. researchgate.net Furthermore, in the context of glycyl radical enzymes, where a glycyl radical is a key catalytic intermediate, ESR is instrumental in characterizing the radical and its environment within the protein's active site. acs.org Although direct ESR studies on isolated GHR radicals are not extensively documented, the principles derived from studies on related peptides and amino acids are applicable. researchgate.netnih.gov

| ESR Spectroscopy Parameter | Information Yielded for GHR Radicals |

| g-factor | Helps in identifying the type of radical (e.g., carbon-centered, nitrogen-centered). |

| Hyperfine Coupling Constants | Provides information on the delocalization of the unpaired electron and the geometry of the radical center by showing interactions with specific magnetic nuclei. |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The spectrum produced is a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different chemical bonds. researchgate.net

For this compound, FTIR spectroscopy can be used to identify the characteristic vibrational modes of its constituent parts. These include the amide I and amide II bands of the peptide backbone, which are sensitive to the peptide's secondary structure. The amide I band (around 1600-1700 cm⁻¹) is primarily due to the C=O stretching vibration, while the amide II band (around 1500-1600 cm⁻¹) arises from the N-H bending and C-N stretching vibrations.

The various functional groups within the amino acid side chains also have distinct IR signatures. The imidazole ring of histidine and the guanidinium group of arginine have characteristic vibrations that can be identified in the FTIR spectrum. nih.gov For example, the stretching vibrations of the protonated amino group (NH₃⁺) and the carboxylate group (COO⁻) of the zwitterionic form of the peptide can be observed. researchgate.net Isotope labeling, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C or ¹⁵N), can be used to definitively assign specific vibrational bands to particular functional groups within the peptide. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group in this compound |

| Amide I (C=O stretch) | 1600-1700 | Peptide backbone |

| Amide II (N-H bend, C-N stretch) | 1500-1600 | Peptide backbone |

| NH₃⁺ stretch | ~3170 | N-terminus, Lysine side chain (if present) |

| COO⁻ stretch | ~1600 (asymmetric), ~1400 (symmetric) | C-terminus |

| Imidazole ring modes | Various | Histidine side chain |

| Guanidinium group modes | Various | Arginine side chain |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of molecules. It involves ionizing the analyte and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Liquid Secondary-Ion Mass Spectrometry (LSI-MS) for Molecular Ion Characterization

Liquid Secondary-Ion Mass Spectrometry (LSI-MS) is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile molecules like peptides. In LSI-MS, the sample is dissolved in a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of primary ions (e.g., Cs⁺ or Ga⁺). This process causes the analyte molecules to be sputtered into the gas phase as intact protonated molecules [M+H]⁺.

For this compound, LSI-MS can be used to accurately determine its molecular weight. The monoisotopic mass of GHR is 368.1921 g/mol . nih.gov LSI-MS would be expected to show a prominent ion peak corresponding to this mass, confirming the identity of the peptide. The technique's soft nature minimizes fragmentation, making it ideal for obtaining clear molecular ion information.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for sequencing peptides and identifying post-translational modifications. osu.edu In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of GHR) is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). nationalmaglab.org The resulting fragment ions are then mass-analyzed to produce a product ion spectrum.

The fragmentation of peptides in MS/MS occurs primarily along the peptide backbone, leading to the formation of different types of fragment ions, most commonly b- and y-ions. nationalmaglab.org Cleavage of the peptide bond results in a b-ion if the charge is retained on the N-terminal fragment and a y-ion if the charge is retained on the C-terminal fragment.

The presence of a basic residue like arginine at the C-terminus can influence the fragmentation pattern. Due to its high gas-phase basicity, arginine tends to sequester the proton, which can sometimes lead to less extensive fragmentation in singly charged precursor ions. osu.edu However, in doubly charged precursor ions, a richer fragmentation pattern is often observed. osu.edu The fragmentation of this compound would be expected to produce a series of b- and y-ions that allow for the confirmation of its amino acid sequence. For example, the cleavage between Glycine and Histidine would produce b₁ and y₂ ions, while cleavage between Histidine and Arginine would yield b₂ and y₁ ions. The precise masses of these fragments can be calculated and compared to the experimental spectrum to verify the peptide's sequence.

| Fragment Ion | Theoretical m/z (singly charged) | Corresponding Cleavage |

| b₁ | 58.04 | After Glycine |

| y₁ | 175.12 | Before Arginine |

| b₂ | 195.09 | After Histidine |

| y₂ | 311.18 | Before Histidine |

Chromatographic Separations and Quantification

Chromatographic techniques are fundamental for isolating and quantifying this compound from complex mixtures, assessing its purity, and analyzing its components.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of peptides like GHR. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective, separating molecules based on their hydrophobicity. hplc.eu

For peptide analysis, the selection of the stationary phase is critical. While typical alkyl phases are a starting point, alternative phases with different properties may be necessary to achieve desired selectivity. phenomenex.com The separation of peptides is based on the "hydrophobic foot" of the polypeptide, which is influenced by the amino acid sequence and conformation. lcms.cz Columns with high-purity silica (B1680970) are preferred to ensure good peak shape and resolution. hplc.eu

The mobile phase composition, particularly the gradient and pH, significantly impacts retention time and selectivity. phenomenex.com A shallow gradient, with a gradual increase in the organic solvent (typically acetonitrile), is often used for peptide separations. phenomenex.com The pH of the mobile phase affects the physicochemical properties of the peptide, influencing its retention. phenomenex.com Trifluoroacetic acid (TFA) is a common ion-pairing reagent that improves peak shape and has minimal UV interference at detection wavelengths above 200 nm. lcms.cz

A stability-indicating RP-HPLC method has been developed to quantify GHR, which is crucial for assessing its stability under various stress conditions. nih.gov For the quantification of the constituent amino acids of GHR, such as arginine, histidine, and lysine (as a related basic amino acid), HPLC methods have been established. These often involve pre-column derivatization to enhance detection by UV or fluorescence detectors. nih.govgoogle.com For instance, arginine can be derivatized with naphthalenedicarboxaldehyde and cyanide for UV detection. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for analyzing underivatized basic amino acids like arginine and histidine. jocpr.com

Table 1: HPLC Parameters for Analysis of Related Amino Acids

| Analyte | Column Type | Mobile Phase | Detection | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|---|

| Arginine, Histidine, Lysine | HILIC | Isocratic: 50 mM Potassium dihydrogen phosphate (B84403) and Acetonitrile (70:30) | Not specified | Arginine: 0.22 µg/mL, Histidine: 0.14 µg/mL, Lysine: 6.7 µg/mL | jocpr.com |

| Arginine | Not specified | Pre-column derivatization with naphthalenedicarboxaldehyde and cyanide | UV | Not specified | nih.gov |

| Arginine, Histidine, Lysine | Amino chromatographic column | Diammonium hydrogen phosphate and Acetonitrile (1:1) | 205 nm | Not specified | google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. americanpeptidesociety.org However, peptides and their constituent amino acids are generally non-volatile, necessitating a derivatization step to increase their volatility for GC-MS analysis. americanpeptidesociety.orgnih.gov This requirement makes GC-MS less direct for peptide analysis compared to HPLC. americanpeptidesociety.org

Derivatization typically involves converting the polar functional groups of the amino acids into less polar, more volatile derivatives. Common derivatization procedures include esterification followed by acylation. nih.gov For example, amino acids can be converted to their methyl ester-pentafluoropropionyl (Me-PFP) derivatives. nih.gov This two-step process often involves reacting the sample with an acidic alcohol (e.g., 2 M HCl in methanol) and then with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govnih.govnih.gov

GC-MS can be used to analyze the amino acid composition of a peptide after hydrolysis. The resulting amino acids are then derivatized and subjected to GC-MS analysis. acs.org The mass spectrometer provides detailed structural information, allowing for the identification and quantification of the individual amino acids. americanpeptidesociety.org The use of stable isotope-labeled internal standards can improve the accuracy and precision of quantification. acs.org

While GC-MS is valuable for analyzing amino acid derivatives and small, derivatized peptides, it has limitations for larger or more complex peptides due to the derivatization requirement. americanpeptidesociety.org

Table 2: GC-MS Derivatization and Analysis Parameters

| Analyte Type | Derivatization Reagents | Derivatives Formed | Detection Mode | Reference |

|---|---|---|---|---|

| Amino Acids | Propyl chloroformate | Propyl chloroformate derivatives | Quadrupole MS | d-nb.info |

| Amino Acids | 2 M HCl in methanol, then Pentafluoropropionic anhydride (PFPA) | Methyl ester-pentafluoropropionyl (Me-PFP) derivatives | Negative-ion chemical ionization (NICI) | nih.gov |

| γ-Glutamyl Peptides | 2 M HCl in methanol, then PFPA | Pyroglutamate methyl ester-PFP derivatives | Electron Capture Negative Ionization (ECNICI) | nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Targeted Analysis

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has become a preferred method for the targeted quantification of peptides and proteins in complex biological samples. acs.org This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.commdpi.com For peptides, which are polar molecules, electrospray ionization (ESI) in the positive ion mode is commonly used as they readily protonate. mdpi.com

Targeted analysis using LC-MS/MS often employs selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte of interest are monitored. thno.org This provides a high degree of specificity, minimizing interference from matrix components. acs.org The development of an LC-MS/MS method involves optimizing several parameters, including chromatographic conditions (column, mobile phase), mass spectrometer settings (e.g., electrospray voltage, source temperature), and SRM transitions. thno.orgmdpi.com

For the quantification of peptides, a signature peptide, obtained after enzymatic digestion of a larger protein, can be used as a surrogate. acs.org However, for a small peptide like GHR, direct analysis without digestion is feasible. The use of stable-isotope-labeled internal standards is crucial for accurate quantification, compensating for matrix effects and variations in instrument response. nih.gov

LC-MS/MS methods have been developed for the simultaneous analysis of various peptides and amino acids in biological matrices, demonstrating the platform's versatility. mdpi.comnih.gov These methods often achieve low limits of quantification, in the ng/mL to pg/mL range, making them suitable for trace-level analysis. mdpi.comresearchgate.net

Table 3: LC-MS/MS Method Parameters for Peptide and Amino Acid Analysis

| Analyte(s) | Sample Preparation | LC Column | Ionization Mode | Key Findings | Reference |

|---|---|---|---|---|---|

| Growth Hormone-Releasing Peptides (GHRPs) | Not specified | Not specified | Not specified | Validated for selectivity, linearity, matrix effects, recovery, and precision. LOQs 0.05-1 ng/mL. | researchgate.net |

| Insulin, Cortisol, GLP-1, Ghrelin, Osteocalcin | Liquid-liquid extraction | Not specified | Not specified | Specific, highly sensitive (LOQ in ng/mL and pg/mL), accurate, and precise. | mdpi.com |

| Human Growth Hormone (GH1) | Immunocapture and tryptic digestion | Not specified | Not specified | Quantified GH1 isoform without interference in the 0.5 to 50 ng/mL range. | nih.gov |

| Amino Acids in Seminal Plasma | Not specified | Not specified | Not specified | Identified 17 significantly different amino acids between study groups. | nih.gov |

pH-Metric Studies for Protonation and Complexation Equilibria

pH-metric titration, or potentiometry, is a fundamental technique used to determine the protonation constants (pKa values) of ionizable groups in a molecule and to study the stability of metal-ligand complexes. researchgate.netresearchgate.net For a peptide like this compound, which contains multiple ionizable groups (the N-terminal amino group, the imidazole ring of histidine, the guanidinium group of arginine, and the C-terminal carboxyl group), pH-metric studies provide crucial information about its charge state at different pH values.

The protonation constants are determined by titrating a solution of the peptide with a standard acid or base and monitoring the pH. researchgate.net The resulting titration curve is then analyzed using computer programs that employ non-linear least-squares methods to calculate the pKa values. researchgate.net The pKa of the histidine imidazole side chain is particularly important as it is around the physiological pH of 7.4, meaning small changes in pH can alter its protonation state and, consequently, the peptide's properties. youtube.comnih.gov The arginine side chain, with a pKa around 12.5, is protonated over a wide pH range. youtube.com

pH-metric studies are also essential for investigating the formation and stability of metal-peptide complexes. uct.ac.zamdpi.com By titrating a solution containing both the peptide and a metal ion, the stability constants of the formed complexes can be determined. researchgate.netasianpubs.org These studies reveal the stoichiometry of the complexes (e.g., 1:1, 1:2 metal-to-ligand ratio) and their stability at different pH values. researchgate.net This information is vital for understanding the potential interactions of GHR with metal ions in biological systems.

Table 4: Protonation Constants (pKa) of Relevant Amino Acid Side Chains

| Amino Acid | Ionizable Group | Approximate pKa | Reference |

|---|---|---|---|

| Histidine | Imidazole ring | ~6.0 - 6.5 | nih.gov |

| Arginine | Guanidinium group | ~12.5 | youtube.com |

| Lysine | ε-amino group | ~10.5 | youtube.com |

Molecular Interactions of Glycyl Histidyl Arginine

Metal Ion Coordination Chemistry

The tripeptide Glycyl-histidyl-arginine (GHR) exhibits complex interactions with various metal ions, a characteristic largely influenced by its constituent amino acids: glycine (B1666218), histidine, and arginine. The imidazole (B134444) ring of histidine and the guanidinium (B1211019) group of arginine, in particular, provide key binding sites for metal coordination.

Binding Studies with Transition Metal Ions (e.g., Copper(II), Nickel(II))

The coordination of transition metal ions like Copper(II) (Cu(II)) and Nickel(II) (Ni(II)) with peptides containing histidine and glycine residues has been a subject of extensive research. These studies often utilize potentiometric and spectroscopic methods, such as UV-Vis, circular dichroism, and electron paramagnetic resonance, to identify and characterize the metal-peptide complexes formed in solution. nih.gov

For peptides containing a single histidine, Cu(II) coordination typically starts at the imidazole nitrogen of the histidine residue as the pH increases. Subsequently, deprotonated amide nitrogens from the peptide backbone progressively become involved in the coordination. nih.gov The N-terminal amine group and amide nitrogens are primary anchoring sites for both Cu(II) and Ni(II) ions. mdpi.com

In the case of Ni(II) complexes with peptides containing an X-Y-Histidine sequence, a square-planar complex can form, involving the imidazole nitrogen (NIm), two deprotonated amide nitrogens (2N−), and the N-terminal amine group (NH2), creating a {NIm, 2N−, NH2} coordination environment. nih.gov Even in peptides with multiple histidine residues, only one may be directly involved in metal coordination, while others experience electrostatic changes due to the conformational shifts upon metal binding. nih.gov Studies on Ni(II) complexes with L-arginine have shown that the ligand can coordinate as either a zwitterion or an anion, typically resulting in a six-coordinate NiN2O4 moiety. at.ua

The interaction of Cu(II) with the related tripeptide Glycyl-L-histidyl-L-lysine has been shown to form multiple complex species in solution. nih.gov The stability of these complexes is significantly enhanced by the presence of the ε-amino group of lysine (B10760008), demonstrating the influence of neighboring residues on metal binding. nih.gov This tripeptide can effectively compete with albumin for Cu(II) binding at physiological pH. nih.gov

Table 1: Coordination characteristics of transition metal ions with related peptides.

| Metal Ion | Peptide/Residue | Key Binding Sites | Coordination Geometry | Reference |

|---|---|---|---|---|

| Copper(II) | Histidine-containing peptides | Imidazole nitrogen, deprotonated amide nitrogens | Square-planar (typical) | nih.govmdpi.com |

| Nickel(II) | X-Y-Histidine peptides | N-terminal NH2, Imidazole N, 2 deprotonated amide N | Square-planar {NIm, 2N−, NH2} | nih.gov |

| Nickel(II) | L-Arginine | α-amino and carboxylato groups | Six-coordinate NiN2O4 | at.ua |

| Copper(II) | Glycyl-L-histidyl-L-lysine | Imidazole N, amide N, ε-amino group of Lysine | Multiple species formed | nih.gov |

Interactions with Alkali Metal Ions in Solution and Gas Phase

The interaction of this compound and related peptides with alkali metal ions such as Lithium (Li+), Sodium (Na+), and Potassium (K+) has been investigated in both the gas phase and solution.

In the gas phase, mass spectrometry studies have shown that peptides containing histidyl-glycyl repeats can form mono-, bi-, and trimetallated species with alkali metal ions (Li+, Na+, K+). nih.gov The imidazole ring of histidine plays a significant role in promoting interaction with these metals. nih.gov For this compound-proline, collision-induced dissociation (CID) spectra of its Na+ complex suggest a competitive interaction of the Na+ ion with the basic residues, histidine and arginine. tamu.edu The Na+ ion interacts strongly with the imidazole ring nitrogen and the amide bond nitrogen. tamu.edutamu.edu

The structure of alkali metal ion complexes with arginine in the gas phase is dependent on the size of the metal ion. nih.gov Complexes with smaller ions like Li+ and Na+ tend to favor a charge-solvated structure where the metal ion interacts with the neutral amino acid. nih.govdss.go.th In contrast, larger ions like K+ and Cesium (Cs+) can stabilize a salt-bridge structure, where arginine exists as a zwitterion (protonated side chain, deprotonated C-terminus). nih.govdss.go.th This is because the formation of a zwitterion from the neutral form is endothermic, but the interaction with a counterion can stabilize it. dss.go.th

In solution, the presence of alkali metal ions like Na+ and K+ can influence the mass spectra of peptides. spectroscopyonline.com Even trace amounts of these ions can lead to the formation of adducts with the peptide molecule, such as [M+H+Na]2+. spectroscopyonline.com

Table 2: Gas-phase interactions of GHR-related peptides with alkali metal ions.

| Peptide/Amino Acid | Metal Ion(s) | Observed Species/Structure | Key Findings | Reference |

|---|---|---|---|---|

| Histidyl-glycyl peptides | Li+, Na+, K+ | Mono-, bi-, and trimetallated species | Imidazole ring promotes metal interaction. | nih.gov |

| Glycyl-histidyl-arginyl-proline | Na+ | [M+Na]+ | Competitive interaction of Na+ with His and Arg residues. | tamu.edu |

| Arginine | Li+, Na+ | Charge-solvated structure | Smaller ions favor interaction with neutral arginine. | nih.govdss.go.th |

| Arginine | K+, Cs+ | Salt-bridge structure | Larger ions stabilize the zwitterionic form of arginine. | nih.govdss.go.th |

Ligand Field Effects and Coordination Environment Analysis

The coordination environment around a metal ion in a peptide complex gives rise to specific electronic and spectral properties, known as ligand field effects. These are analyzed using techniques like visible absorption spectrophotometry and circular dichroism.

For Ni(II) complexes with L-arginine, visible reflectance spectra are used to elucidate the bonding sites, which typically suggest a NiN2O4 coordination environment with pseudo-octahedral geometry. at.ua The deviation from perfect octahedral symmetry in these polymeric structures is reflected in their magnetic moments. at.ua

In Cu(II) complexes with peptides, the coordination geometry can be square-pyramidal or distorted square-pyramidal. at.uaresearchgate.net For instance, a ternary complex of Cu(II) with L-arginine and 1,10-phenanthroline (B135089) exhibits a square-pyramidal geometry with a N,O-donor L-arginine and a N,N-donor phenanthroline in the basal plane. at.ua The electronic spectra of such complexes show a metal-centered d-d band, the position of which is sensitive to the ligand field. at.ua

Spectroscopic studies of Cu(II) complexes with tetrapeptides containing a single histidine residue show that the coordination environment changes with pH. nih.gov At neutral or alkaline pH, the dominant species often involves coordination with the imidazole nitrogen and three deprotonated amide nitrogens, creating a specific ligand field that can be characterized by its UV-Vis and circular dichroism spectra. nih.gov

Peptide-Protein Interaction Mechanisms

This compound (GHR) is a peptide sequence that plays a significant role in specific protein-protein interactions, most notably in the process of blood coagulation.

Modulation of Protein Aggregation Processes

The aggregation of proteins is a hallmark of several neurodegenerative diseases. nih.govfluidic.com Arginine and arginine-rich peptides have been investigated for their ability to modulate these aggregation processes. frontiersin.orgnih.gov

Arginine is known to act as a "chemical chaperone," suppressing the aggregation of various proteins. frontiersin.orgresearchgate.net It is proposed that arginine forms molecular clusters in solution that can present a hydrophobic surface. plos.org These clusters can interact with the exposed hydrophobic surfaces of unfolded or misfolded proteins, thereby preventing protein-protein aggregation. plos.org This mechanism is thought to be responsible for arginine's ability to increase the solubility of peptides like the Alzheimer's amyloid-beta (Aβ) peptide and decrease its aggregation. plos.org

Specifically concerning peptides related to GHR, the tripeptide Glycyl-L-histidyl-L-lysine (GHK) has been shown to prevent copper- and zinc-induced aggregation of bovine serum albumin. nih.gov It can also reverse this aggregation by resolubilizing the protein. nih.gov This suggests that peptides containing histidine and a basic residue (like lysine or arginine) can play a protective role against metal-induced protein aggregation.

In the context of Parkinson's disease, the aggregation of α-synuclein is a key pathological event. nih.govmichaeljfox.org Studies have shown that cationic arginine-rich peptides can reduce the intracellular aggregation of α-synuclein and inhibit the uptake of α-synuclein seeds by neurons. mdpi.com The positively charged arginine residues are thought to interact with negatively charged moieties on the protein aggregates, neutralizing them and preventing further misfolding. mdpi.com The histidine residue in α-synuclein (His-50) also plays a protective role against aggregation at physiological pH, likely due to its partial positive charge. nih.gov

Table 4: Modulation of protein aggregation by arginine and related peptides.

| Modulator | Target Protein | Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Arginine | General unfolded proteins, Amyloid-beta | Suppression of aggregation, increased solubility | Formation of arginine clusters that mask hydrophobic surfaces. | frontiersin.orgresearchgate.netplos.org |

| Glycyl-L-histidyl-L-lysine (GHK) | Bovine Serum Albumin (metal-induced) | Prevention and reversal of aggregation | Binds to metal ions (Cu, Zn) and resolubilizes protein. | nih.gov |

| Cationic Arginine-Rich Peptides | α-Synuclein | Reduction of intracellular aggregation and uptake | Electrostatic interaction with negatively charged aggregates. | mdpi.com |

| Histidine (within α-synuclein) | α-Synuclein | Inhibition of aggregation | Partial positive charge at physiological pH provides protection. | nih.gov |

Peptide-Membrane Interactions

The interaction of peptides with cell membranes is a critical determinant of their biological activity. For a small, cationic peptide like this compound, these interactions are expected to be primarily governed by the physicochemical properties of its amino acid side chains. The presence of the strongly basic arginine residue suggests that GHA would be classified as a cationic peptide, with the potential to engage in significant interactions with the negatively charged components of biological membranes. semanticscholar.org

The initial and most significant interaction between GHA and a biological membrane is predicted to be electrostatic. The arginine residue's guanidinium group is positively charged at physiological pH, giving the entire peptide a net positive charge. semanticscholar.org Biological membranes, particularly those of bacteria or the inner leaflet of mammalian plasma membranes, are rich in anionic phospholipids (B1166683) like phosphatidylglycerol (PG) and phosphatidylserine (B164497) (PS). nih.gov

This charge difference would drive a strong electrostatic attraction between the positively charged GHA and the negatively charged lipid headgroups. nih.govuni-saarland.de The arginine residue is known to be a key player in mediating such interactions. Studies on various arginine-containing peptides and proteins consistently show that the guanidinium group binds effectively to the phosphate (B84403) groups of phospholipids. semanticscholar.orgglpbio.com This initial electrostatic binding is a crucial step that concentrates the peptide at the membrane surface, preceding further interactions. uni-saarland.de The histidine residue, which can also be protonated and carry a positive charge depending on the local pH, could further contribute to this electrostatic attraction. nih.gov

Table 1: Predicted Electrostatic Contributions of GHA Residues

| Amino Acid | Side Chain Group | Charge at Physiological pH | Predicted Interaction with Anionic Lipid Headgroups |

|---|---|---|---|

| Glycine | H | Neutral | Minimal direct electrostatic interaction. |

| Histidine | Imidazole | Partially Positive / Neutral | Moderate electrostatic attraction, pH-dependent. nih.gov |

| Arginine | Guanidinium | Positive | Strong electrostatic attraction to phosphate groups. semanticscholar.org |

Following the initial electrostatic attraction, more specific and stabilizing interactions such as hydrogen bonding and salt bridge formation are expected to occur. A salt bridge is a combination of two non-covalent interactions: an ionic bond and a hydrogen bond. wiley.com In proteins and peptides, they typically form between a positively charged amino acid like arginine or lysine and a negatively charged one like aspartic or glutamic acid. ijirss.com In the context of a peptide-membrane interface, a salt bridge can form between the charged peptide residue and the oppositely charged lipid headgroup.

The guanidinium group of arginine is an exceptional hydrogen bond donor, capable of forming multiple, bidentate hydrogen bonds. glpbio.com This allows it to form a highly stable complex with the phosphate moieties of phospholipids. glpbio.com This interaction is considered more stable than the corresponding interaction involving lysine and is often cited as a reason for the superior membrane-permeating ability of arginine-rich peptides. The formation of these hydrogen bonds and salt bridges would anchor the GHA peptide firmly to the membrane surface. wiley.comijirss.com

The histidine residue's imidazole group can also act as both a hydrogen bond donor and acceptor, further contributing to the network of interactions stabilizing the peptide on the lipid bilayer. semanticscholar.org

Table 2: Predicted Bonding Interactions of GHA with Phospholipid Headgroups

| Interaction Type | GHA Residue(s) Involved | Lipid Group(s) Involved | Description |

|---|---|---|---|

| Electrostatic Attraction | Arginine, Histidine | Phosphate, Carboxylate | Initial, long-range attraction between opposite charges. semanticscholar.org |

| Hydrogen Bonding | Arginine, Histidine | Phosphate, Glycerol Backbone | Formation of multiple hydrogen bonds, particularly by the arginine guanidinium group. glpbio.comsemanticscholar.org |

| Salt Bridge | Arginine | Phosphate | A strong, specific interaction combining ionic and hydrogen bonding. wiley.com |

The strong binding of cationic peptides, particularly those rich in arginine, can induce significant physical changes in the lipid bilayer, affecting both its curvature and permeability. The insertion of the arginine side chain into the interfacial region of the membrane, a process sometimes called "snorkeling," pulls polar lipid headgroups down with it. nih.gov This perturbation disrupts the normal packing of the lipids and can lead to local membrane thinning and the induction of negative membrane curvature.

If a sufficient concentration of GHA were to accumulate on a membrane surface, these localized disruptions could coalesce, potentially leading to the formation of transient pores or channels. This pore formation is a proposed mechanism by which arginine-rich cell-penetrating peptides can cross the membrane and enter the cell. The increased permeability would allow not only the peptide itself but also other molecules like ions and water to pass through the normally impermeable bilayer.

While the small size of the GHA tripeptide might limit its ability to span the membrane and form stable pores on its own, its binding is still predicted to increase membrane fluidity and permeability to some extent. Studies on the related peptide GHK (Gly-His-Lys) have shown that modifications to enhance membrane interaction, such as conjugation with arginine oligomers, significantly increase its permeability across skin models, highlighting the potent effect of arginine on membrane translocation. It is therefore reasonable to predict that the arginine residue in GHA would confer some degree of membrane-perturbing and permeability-enhancing properties to the peptide.

Structure Activity Relationship Sar Studies and Peptide Design Principles

Impact of Amino Acid Substitutions on Peptide Function

The biological function of a peptide is intricately linked to its amino acid sequence. Altering this sequence, even by a single amino acid, can have profound effects on its structure, and consequently, its activity. wikipedia.org Such substitutions can be classified as either conservative or radical. A conservative replacement involves substituting an amino acid with one that has similar physicochemical properties, which is less likely to disrupt protein function. wikipedia.org Conversely, a radical replacement, the substitution with an amino acid possessing different properties, is more prone to altering the peptide's structure and function. wikipedia.org

Furthermore, combining beneficial substitutions can lead to synergistic effects. In the same study, a double-substituted analogue of OSIP108 demonstrated an eight-fold increase in antibiofilm activity, showcasing the potential of rational peptide design based on SAR data. nih.gov These principles of amino acid substitution are broadly applicable and have been used to enhance various properties of peptides, including their antimicrobial and hemolytic activities. nih.gov

The following table summarizes the impact of amino acid substitutions in a study on the decapeptide OSIP108:

| Original Peptide/Analogue | Amino Acid Substitution | Observed Effect on Antifungal Activity |

| OSIP108 | - | Native activity |

| OSIP108 Analogue | Introduction of R, H, or K | Up to 5-fold increase |

| OSIP108 Analogue | Replacement of R9 | Complete abolishment |

| OSIP108 Analogue | Double substitution (Q6R/G7K) | 8-fold increase |

Role of Specific Residues (Glycine, Histidine, Arginine) in Activity

Glycine (B1666218) (Gly): As the simplest amino acid with a hydrogen atom for its side chain, glycine provides significant conformational flexibility to the peptide backbone. nih.gov This flexibility can be crucial for allowing the peptide to adopt the optimal conformation for binding to its target. In studies of various peptides, the presence of glycine has been shown to be important for activity. For example, in a series of tri- and tetrapeptides, a glycine residue at the C-1 or C-2 position was found to be important for larval settlement induction in marine invertebrates. biologists.com The high flexibility endowed by glycine can, however, also be a liability, as it can increase the susceptibility of the peptide to proteolytic degradation.

Histidine (His): The imidazole (B134444) side chain of histidine has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor. mdpi.com This property is critical for its role in many enzymatic reactions and protein-ligand interactions. Histidine's ability to coordinate with metal ions is also a key feature. plos.org In the context of antimicrobial peptides, histidine residues are often considered endosomolytic, meaning they can facilitate the escape of the peptide from the endosome into the cytoplasm, a crucial step for reaching intracellular targets. mdpi.com

Arginine (Arg): The guanidinium (B1211019) group on the side chain of arginine is positively charged at physiological pH, making it a key residue for electrostatic interactions with negatively charged molecules, such as the phosphate (B84403) groups on cell membranes. nih.gov This interaction is often the initial step in the mechanism of action for many antimicrobial and cell-penetrating peptides. nih.gov The planar and rigid nature of the guanidinium group, along with its ability to form multiple hydrogen bonds, contributes to the high affinity and specificity of arginine-mediated interactions. nih.gov Studies have consistently shown that replacing arginine with other amino acids, even the similarly charged lysine (B10760008), can lead to a significant reduction in biological activity, highlighting the unique contribution of the guanidinium group. nih.gov

Design of Synthetic Analogues for Enhanced or Modified Biological Activity

The knowledge gained from SAR studies provides a rational basis for the design of synthetic peptide analogues with improved characteristics. The primary goals of such design often include enhancing biological activity, increasing stability against proteolytic degradation, and improving bioavailability. acs.orgrsc.org

One common strategy is the substitution of natural L-amino acids with their D-enantiomers. acs.org This modification can render the peptide resistant to proteases, which are typically specific for L-amino acids, thereby increasing its half-life in biological systems. acs.org Another approach involves the incorporation of non-natural or modified amino acids. rsc.org For example, derivatives of arginine, such as homoarginine or citrulline, can be used to fine-tune the charge and hydrogen bonding capacity of the peptide. rsc.org

The following table presents examples of design strategies for synthetic peptide analogues:

| Design Strategy | Modification | Potential Advantage |

| Enantiomeric Substitution | Replacement of L-amino acids with D-amino acids | Increased proteolytic stability acs.org |

| Non-natural Amino Acid Incorporation | Use of arginine derivatives (e.g., homoarginine, citrulline) | Modified charge and hydrogen bonding rsc.org |

| Peptidomimetics | Inclusion of non-peptidic structural elements | Improved pharmacokinetic properties lifetein.com |

| Sequence Truncation/Elongation | Varying the number of amino acid residues | Optimization of activity biologists.com |

Conformational Dynamics and Their Correlation with Biological Function

The biological function of a peptide is not solely determined by its static three-dimensional structure but is also intimately linked to its conformational dynamics—the range of shapes it can adopt in solution. dokumen.pub These dynamic motions, which occur on timescales from picoseconds to seconds, are essential for processes such as ligand binding, enzyme catalysis, and signal transduction. nih.gov

The intracellular environment, with its high concentration of macromolecules and small molecules, can significantly influence the conformational dynamics of a peptide through weak, non-specific interactions. nih.gov These interactions can alter the energy landscape of the peptide, favoring certain conformations over others and thereby modulating its biological activity. nih.gov

For a small and flexible peptide like Glycyl-histidyl-arginine, conformational dynamics are particularly important. The inherent flexibility of the glycine residue allows the peptide to explore a wide conformational space. The specific conformations that are populated and the transitions between them are influenced by the surrounding environment and can be critical for the peptide's ability to interact with its biological target. Understanding these dynamics is crucial for a complete picture of the peptide's structure-function relationship and for the rational design of analogues with tailored dynamic properties.

Peptide Modification Strategies and Their Functional Implications

Post-Translational Modifications and Synthetic Analogues

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis. wikipedia.org While GHR is a small peptide, the principles of PTMs that apply to its constituent amino acids in larger proteins can be explored through synthetic chemistry to create analogues with altered properties. wikipedia.org

Phosphorylation of Histidine and Arginine Residues

Phosphorylation, the addition of a phosphate (B84403) group to an amino acid, is a common PTM that regulates protein function. wikipedia.orgrsc.org While serine, threonine, and tyrosine are the most commonly phosphorylated amino acids, histidine and arginine can also undergo this modification. frontiersin.org

Histidine phosphorylation can occur on either of the two nitrogen atoms in the imidazole (B134444) ring, and it is known to be chemically labile, particularly in acidic conditions. rsc.orgfrontiersin.org The phosphorylation of histidine residues can be a key element in cellular signaling pathways. frontiersin.org

Arginine phosphorylation is a more recently discovered PTM that plays a role in bacterial stress responses and has been identified in human cells. frontiersin.orgresearchgate.net The resulting phosphoramidate (B1195095) bond is also unstable. researchgate.net To overcome this instability for research purposes, such as antibody production, stable, non-hydrolyzable analogues of phosphoarginine have been synthesized where the N-P bond is replaced by a more stable C-P bond. researchgate.net The phosphorylation of arginine-glycine rich regions in proteins can be influenced by other nearby PTMs, suggesting a complex regulatory interplay. nih.gov For GHR, the phosphorylation of its histidine or arginine residues could theoretically alter its electrostatic potential and its ability to interact with binding partners or chelate metal ions.

Other Covalent Modifications

A variety of other covalent modifications can be synthetically applied to peptides like GHR to create analogues with enhanced properties. These modifications can involve the peptide backbone or the amino acid side chains and are often aimed at increasing proteolytic stability. rsc.org

One example of a synthetic analogue of a peptide related to GHR is Glycyl-L-histidyl-L-arginyl-L-proline . This tetrapeptide, which extends the GHR sequence with a proline residue, has been studied for its weak binding to fibrinogen, suggesting that even small additions to the GHR sequence can alter its biological interaction profile. nih.govsigmaaldrich.compnas.org

Other potential modifications include:

Amidation of the C-terminus: This is a common modification that can increase resistance to carboxypeptidases. wikipedia.org

Acetylation of the N-terminus: This modification can protect against degradation by aminopeptidases.

Substitution with non-canonical amino acids: Incorporating D-amino acids or other non-natural amino acids can render peptide bonds unrecognizable by proteases, thereby increasing the peptide's half-life in biological systems. rsc.orgacs.org For instance, replacing L-amino acids with their D-enantiomers is a strategy used to enhance the stability of antimicrobial peptides while aiming to preserve their biological activity. acs.org

Conjugation for Targeted Research Applications

Conjugating GHR to larger molecules is a strategy to improve its stability, modulate its interactions, and facilitate its delivery to specific cellular or tissue targets for research purposes.

Hydrophobic Moiety Attachment for Stability and Interaction Modulation

The attachment of hydrophobic groups, such as fatty acids (a process known as lipidation), to a peptide can significantly alter its physicochemical properties. mdpi.com This modification generally increases the peptide's hydrophobicity, which can enhance its interaction with and passage across cellular membranes. mdpi.comnih.govnih.gov For hydrophilic peptides, this strategy can improve their bioavailability for research applications.

For example, the attachment of a palmitoyl (B13399708) group to the N-terminus of the related tripeptide Glycyl-histidyl-lysine (GHK) has been shown to slightly increase its skin permeability. ijirss.com Similarly, conjugating peptides to oleyl groups has been explored as a method to improve the delivery of siRNA, with the lipid component facilitating the formation of nanocomplexes that can interact with and be internalized by cells. nih.gov The modification of a peptide's hydrophobic face can influence its self-assembly into larger structures like nanofibers and hydrogels. nih.govacs.org

| Modification Type | Attached Moiety | Potential Effects on GHR | Research Rationale |

| Lipidation | Palmitoyl group | Increased hydrophobicity, enhanced membrane interaction. | To improve cellular uptake and stability for in vitro studies. |

| Lipidation | Oleyl group | Formation of self-assembling nanocomplexes, improved delivery vehicle properties. | To create carriers for other molecules or study membrane disruption. |

| Aromatic substitution | Cholesterol | Significantly increased hydrophobicity, potential for altered secondary structure. | To anchor the peptide to lipid bilayers for interaction studies. |

Cell-Penetrating Peptide (CPP) Conjugation for Cellular Delivery Studies

Cell-penetrating peptides are short peptides that can traverse cellular membranes and are often used as vectors to transport various molecular cargoes, including other peptides, into cells. rsc.orgnih.gov A common feature of many CPPs is a high content of cationic amino acids, particularly arginine. plos.org

The conjugation of a bioactive peptide to a CPP can dramatically enhance its cellular uptake. nih.gov For instance, studies on the GHK peptide have shown that conjugating it with an oligoarginine sequence (a short chain of arginine residues) significantly improves its penetration into cells. ijirss.comnih.gov The number of arginine residues can be optimized; for example, a tetra-arginine (R4) sequence was found to be highly effective for enhancing the delivery of palmitoylated GHK. ijirss.com The mechanism of uptake for these arginine-rich CPPs often involves interaction with negatively charged proteoglycans on the cell surface. plos.org

| CPP Example | Sequence | Rationale for GHR Conjugation |

| Oligoarginine | RRRR (R4) | To significantly enhance the cellular uptake of GHR for intracellular target investigation. ijirss.comnih.gov |

| TAT peptide fragment | e.g., RKKRRQRRR | To utilize a well-established and potent CPP for efficient delivery of GHR into a wide range of cell types. rsc.org |

| (R/W)9 | RRWWRRWRR | To combine the membrane-translocating properties of arginine with the membrane-inserting capabilities of tryptophan for improved delivery. plos.org |

Effects of Modifications on Enzymatic Stability and Degradation Resistance

A major challenge in the use of peptides in biological systems is their rapid degradation by proteases. nih.gov The modification strategies discussed above often have the secondary, but crucial, benefit of increasing the peptide's resistance to enzymatic breakdown.

Peptides incorporating proline residues, such as the GHR analogue Gly-Pro-Arg-Pro, exhibit a natural stability due to their inherent resistance to many proteases. nih.govsigmaaldrich.compnas.org Other strategies to enhance stability include:

Cyclization: Linking the N- and C-termini of a peptide (head-to-tail cyclization) or using side-chain to side-chain or side-chain to terminus linkages can make the peptide less accessible to exopeptidases and constrain its conformation, which can also reduce degradation by endopeptidases. rsc.org

Incorporation of D-amino acids: As mentioned, replacing L-amino acids with their D-isomers at sites of proteolytic cleavage can effectively block enzyme action. rsc.orgacs.org

Chemical modification of the peptide bond: Introducing alterations to the amide bond itself can prevent protease recognition. rsc.org

Lipidation: The attachment of bulky hydrophobic moieties like oleyl groups can sterically hinder proteases, as demonstrated by the ability of oleyl-conjugated peptides to protect siRNA from enzymatic degradation. nih.gov

The degradation of peptides can be complex, with the rate depending on the specific enzymes present and the structure of the peptide itself. scholaris.cafrontiersin.org For example, some enzymes specifically cleave bonds adjacent to particular amino acids like arginine or histidine. frontiersin.org Therefore, modifications at or near these residues in GHR would be particularly effective in preventing its degradation. The enzymatic deprivation of arginine itself is a therapeutic strategy in some contexts, highlighting the importance of arginine-cleaving enzymes in biological systems. scielo.br

Enzymatic Studies and Biochemical Pathways Involving Glycyl Histidyl Arginine

Investigation of Proteolytic Degradation by Peptidases

The susceptibility of a peptide to enzymatic breakdown is influenced by its amino acid sequence, size, and structure. mdpi.com Peptidases, also known as proteases, are enzymes that break down proteins and peptides by hydrolyzing peptide bonds. nih.govmdpi.com They are broadly classified as exopeptidases, which cleave near the ends of a peptide chain, and endopeptidases, which act on internal peptide bonds. mdpi.commdpi.com

Aminopeptidases are a type of exopeptidase that removes amino acids from the N-terminus of a peptide. mdpi.com The stability of a peptide can be significantly affected by its N-terminal residue. mdpi.com Peptides with N-terminal residues such as Alanine (B10760859), Glycine (B1666218), Methionine, Serine, Threonine, or Valine tend to be more stable than those ending in Arginine, Aspartic acid, Leucine, Lysine (B10760008), or Phenylalanine. mdpi.com

Studies on the intracellular peptide-hydrolases of Lactobacillus plantarum have identified aminopeptidase (B13392206) activity that hydrolyzes various dipeptides and tripeptides. dairy-journal.org While Glycyl-histidyl-arginine was not explicitly tested, the study did observe hydrolysis of other arginine-containing peptides, such as L-leucyl-L-arginine and glycyl-L-arginine. dairy-journal.org

Leukotriene-A4 hydrolase, a bifunctional enzyme, exhibits high efficiency as an arginine aminopeptidase. nih.gov This enzyme preferentially hydrolyzes tripeptides with L-arginine at the N-terminus, such as arginyl-glycyl-aspartic acid and arginyl-histidyl-phenylalanine. nih.gov The catalytic efficiency for these tripeptides is significantly higher than for dipeptides, tetrapeptides, or pentapeptides. nih.gov This suggests that the enzyme's active site is optimized for tripeptide substrates.

Potential as Enzyme Substrates or Inhibitors in Biochemical Assays

This compound and similar peptides can serve as substrates or inhibitors in various biochemical assays to characterize enzyme activity and specificity.

For instance, in the study of leukotriene-A4 hydrolase, tripeptides like arginyl-glycyl-aspartic acid and arginyl-histidyl-phenylalanine were used as substrates to determine the enzyme's peptidase activity. nih.gov The hydrolysis of these substrates was monitored to calculate catalytic efficiencies (kcat/Km), which were found to be very high, indicating they are excellent substrates for this enzyme. nih.gov This highlights how peptides with a specific sequence can be instrumental in defining an enzyme's substrate preference.

In the context of enzyme inhibition, analogs of substrates can act as competitive inhibitors. A study on the arginine kinase of Trypanosoma cruzi screened several arginine analogs for their inhibitory potential. conicet.gov.ar While this compound itself was not tested, this study demonstrates the principle of using substrate analogs to probe enzyme active sites and identify potential inhibitors. conicet.gov.ar

Furthermore, synthetic peptides are often used to identify the specificity of enzymes. For example, various t-Butyloxycarbonyl-peptidyl-4-methylcoumaryl-7-amides are used as fluorogenic substrates for a wide range of proteases. peptide.co.jp The cleavage of the amide bond releases a fluorescent molecule, allowing for sensitive detection of enzyme activity. While a specific substrate matching this compound is not listed, the principle of using synthetic peptides with varying sequences to screen for enzyme activity is well-established. peptide.co.jp

Role in Arginine Dihydrolase Activity (General Context)

The arginine dihydrolase (ADH) system is a metabolic pathway used by some microorganisms to derive energy from the amino acid arginine. vumicro.com This pathway involves a series of enzymatic reactions. The purpose of the arginine dihydrolase test is to determine if a microbe can utilize arginine as a source of carbon and energy. vumicro.com

The ADH system typically involves three key enzymes:

Arginine deiminase: Converts arginine to citrulline and ammonia.

Ornithine transcarbamoylase: Converts citrulline and phosphate (B84403) to ornithine and carbamoyl (B1232498) phosphate.

Carbamate kinase: Transfers the phosphate from carbamoyl phosphate to ADP, generating ATP and ammonia.

While this compound is not a direct substrate for the arginine dihydrolase pathway, its constituent amino acid, arginine, is the primary substrate. The presence of peptides like this compound in the cellular environment could potentially be a source of arginine for this pathway, provided the organism possesses the necessary peptidases to first cleave the peptide and release free arginine. Some bacteria, like certain species of Vibrio, are characterized based on their arginine dihydrolase activity. vliz.be

Compound Index

Computational Modeling and Simulation of Glycyl Histidyl Arginine

Molecular Dynamics (MD) Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. chemrxiv.orguni-osnabrueck.de For a flexible peptide like Glycyl-histidyl-arginine, MD simulations provide crucial insights into its conformational landscape in different environments, such as in aqueous solution. d-nb.info By integrating Newton's equations of motion, MD simulations can map the potential energy surface of the peptide, revealing its stable and transient conformations. uni-osnabrueck.de

The process involves placing a model of the GHR peptide within a simulated environment, typically a box of explicit water molecules and ions, to mimic physiological conditions. d-nb.inforesearchgate.net The simulation then proceeds for a set duration, often on the scale of nanoseconds to microseconds, tracking the trajectory of every atom. mdpi.com Analysis of these trajectories allows for the characterization of various structural properties. nih.gov